5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8(2)6-10-7-11-12-9(3)4-5-14(11)13-10/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
DAJSYVMGKDWELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=N2)CC(C)C)N1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization Approach
One of the primary methods to synthesize pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, involves the condensation of substituted aminopyrazoles with β-ketoesters or 1,3-diketones under acidic conditions.
-
- 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanolate base to form a dihydroxy intermediate with high yield (~89%).
- This intermediate undergoes chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
- Subsequent nucleophilic substitution with morpholine in potassium carbonate at room temperature selectively replaces the chlorine at position 7 (94% yield), leading to key intermediates for further functionalization.
Key Features:
High selectivity in substitution reactions due to chlorine reactivity, and efficient yields in each step.
Acid-Catalyzed Condensation with 1,3-Diketones or β-Ketoesters
An alternative high-yielding method involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acetic acid solvent with catalytic sulfuric acid.
-
- A solution of the pyrazole derivative (1 mmol) in acetic acid is mixed with 1,3-diketones (2 mmol) and a drop of concentrated sulfuric acid.
- The mixture is stirred at room temperature until completion as monitored by thin-layer chromatography (TLC).
- The product precipitates upon addition of ice-water, is filtered, washed, and dried, yielding the pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yield.
Example:
7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile was obtained as white crystals with 89% yield and melting point 297–299 °C.Advantages:
Mild conditions, high yields, and straightforward purification.
Green Synthetic Strategy Using Ultrasonic Irradiation
A recent environmentally friendly approach employs ultrasonic waves to facilitate the condensation of aminopyrazoles with alkynes in aqueous ethanol with potassium bisulfate (KHSO4) as a catalyst.
-
- Aminopyrazoles (0.5 mmol) and dimethyl acetylenedicarboxylate (DMAD) or methyl/ethyl propiolate (0.5 mmol) are dissolved in ethanol.
- KHSO4 (1 mmol) in water is added, and the mixture is irradiated with ultrasound at 60 °C for 9–12 minutes.
- The precipitated product is filtered, washed, and dried to yield pyrazolo[1,5-a]pyrimidine derivatives in 84–92% yield.
- Further purification is done by column chromatography if necessary.
Mechanism:
Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole, followed by methoxy group loss and ring formation.Benefits:
This method reduces environmental impact, shortens reaction time, and provides good yields.
Palladium-Catalyzed Suzuki Coupling for Derivative Functionalization
For functionalized pyrazolo[1,5-a]pyrimidines, Suzuki cross-coupling reactions are applied to introduce various substituents.
Applications:
Enables the synthesis of diverse derivatives for medicinal chemistry exploration.
Data Tables Summarizing Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with diethyl malonate + chlorination + substitution | 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine | Sodium ethanolate base, room temp, POCl3 chlorination, K2CO3 substitution | 61–94 | Multi-step, selective substitution |
| Acid-catalyzed condensation | 5-Aminopyrazoles, 1,3-diketones or β-ketoesters | AcOH solvent, H2SO4 catalyst, room temp | 87–95 | Simple, high yield, mild conditions |
| Ultrasonic-assisted green synthesis | Aminopyrazoles, DMAD/methyl/ethyl propiolate, KHSO4 | Aqueous ethanol, ultrasound, 60 °C, 9–12 min | 84–92 | Environmentally friendly, rapid reaction |
| Suzuki coupling for derivatives | Halogenated pyrazolopyrimidines, boronic acids | Pd catalyst, standard Suzuki conditions | Variable | Allows functional group diversification |
Research Outcomes and Analytical Characterization
- Yields: Most methods provide high yields (above 80%) with good reproducibility.
- Selectivity: Chlorine substitution occurs selectively at position 7 in the pyrazolo[1,5-a]pyrimidine core due to electronic factors.
- Spectral Data: Structural confirmation is routinely done using $$^{1}H$$ NMR, $$^{13}C$$ NMR, FT-IR, and mass spectrometry. For example, in ultrasonic synthesis, characteristic NMR signals confirm the presence of ethyl groups and ring systems.
- Purity: Products are typically isolated by filtration and washing or purified by column chromatography using silica gel with ethyl acetate-hexane mixtures.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are best contextualized against analogs with variations in substituents, core rings, or biological activities. Below is a comparative analysis supported by evidence:
Table 1: Key Structural and Functional Comparisons
*Note: Estimated based on core structure and substituents.
Key Insights from Comparisons:
Substituent Effects: Alkyl vs. Electron-Withdrawing Groups: Trifluoromethyl (CF3) at position 6 or 7 (e.g., ) increases metabolic stability and electronic effects, which could be leveraged in drug design. Polar Functional Groups: Carboxylic acid derivatives () improve aqueous solubility, critical for pharmacokinetics.
Core Modifications :
- Replacement of the pyrazole ring with a triazole (e.g., ) alters hydrogen-bonding capacity and ring electronics, as seen in the antimalarial triazolo[1,5-a]pyrimidine derivatives targeting PfDHODH .
Synthetic Methodologies :
- Ultrasound-assisted synthesis in aqueous media () offers eco-friendly, high-yield routes for pyrazolo[1,5-a]pyrimidines, applicable to the target compound.
Biological Activity
5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
- Molecular Formula : CHN
- Molecular Weight : 179.26 g/mol
- CAS Number : 1691137-71-9
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antimicrobial properties. For instance:
- Inhibition Against Bacteria : A study highlighted that certain pyrazolo derivatives showed significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the inhibition of key bacterial enzymes such as DNA gyrase and MurD, making these compounds potential candidates for developing new antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo compounds has been explored through various in vitro assays:
- Cytokine Inhibition : Compounds similar to 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
Research has also indicated promising anticancer properties:
- Cell Viability Assays : In vitro studies using MTT assays revealed that some derivatives exhibit cytotoxic effects against various cancer cell lines, including HaCat and Balb/c 3T3 cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazolo ring can enhance anticancer activity.
Case Studies
Q & A
Basic: What are the optimal synthetic routes for 5-Methyl-2-(2-methylpropyl)-pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. A common approach includes reacting 3,5-dimethylpyrazole with 2-chloro-3,3-dimethylbutan-2-one under basic conditions (e.g., KOH/EtOH), followed by reflux to promote cyclization . For industrial-scale optimization, continuous flow reactors or microwave-assisted synthesis can enhance yield (≥85%) and purity (>95%) by improving reaction kinetics and reducing side products . Key parameters to optimize include temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 pyrazole:chloroketone).
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Characterization relies on a combination of:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at C5 and C7, isopropyl at C2) and confirm ring fusion .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHN) and detects isotopic patterns for brominated analogs .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, often using SHELX software for refinement .
Advanced: How does the substitution pattern (e.g., methyl/isopropyl groups) influence biological activity?
Methodological Answer:
The methyl groups at C5 and C7 enhance lipophilicity , improving membrane permeability and target binding in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . The isopropyl group at C2 introduces steric hindrance, potentially increasing selectivity for specific isoforms (e.g., CDK2 over CDK1). Comparative studies using analogs with ethyl or cyclopropyl substituents reveal that bulkier groups reduce off-target interactions but may lower solubility . Quantitative structure-activity relationship (QSAR) models can predict optimal substituent sizes .
Advanced: How can contradictions in reported biological activities (e.g., IC50_{50}50 values) be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity discrepancies : Validate compound integrity via HPLC (≥98% purity) and LC-MS to exclude degradation products .
- Assay variability : Standardize enzymatic assays (e.g., kinase inhibition) using ATP concentrations (1–10 µM) and control for pH/temperature .
- Structural analogs : Compare activity of 5-Methyl-2-(2-methylpropyl)- derivatives with 3-bromo-7-ethyl-6-methyl or 7-cyclopropyl analogs to isolate substituent effects .
Advanced: What strategies improve selectivity in kinase inhibition?
Methodological Answer:
- Crystallographic studies : Resolve binding modes using co-crystallized complexes (e.g., PDB ID 1KE5 for CDK2) to identify key interactions (e.g., H-bonds with Glu81 or Lys89) .
- Fragment-based design : Replace the isopropyl group with difluoromethyl (to enhance polarity) or introduce carbamate linkers for covalent binding .
- Kinome-wide profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at 1 µM .
Basic: What purification techniques ensure high-purity yields?
Methodological Answer:
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of pyrazolo[1,5-a]pyrimidine derivatives .
- Recrystallization : Ethanol/water (8:2) at 0–4°C yields crystals with >99% purity .
- Continuous flow systems : Reduce impurities (e.g., unreacted chloroketone) via in-line scavengers .
Advanced: What is the mechanism of kinase inhibition for this compound?
Methodological Answer:
The compound acts as a competitive ATP antagonist , binding to the kinase hinge region via:
- Hydrophobic interactions : Methyl/isopropyl groups occupy the adenine pocket.
- H-bonding : The pyrimidine N1 atom donates a bond to the kinase’s backbone NH (e.g., CDK2’s Leu83) .
Mechanistic validation involves: - Isothermal titration calorimetry (ITC) : Measures binding affinity (K ≈ 50–100 nM).
- Cellular assays : Monitor phosphorylation of downstream targets (e.g., Rb protein in cancer cells) via Western blot .
Basic: How is compound stability evaluated under experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), or acidic/basic conditions (pH 2–12) for 48 hours. Monitor degradation via HPLC .
- Long-term storage : Store at –20°C under argon; stability >6 months confirmed by NMR .
Advanced: How can computational methods guide analog design?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen virtual libraries for analogs with improved binding energy (ΔG ≤ –10 kcal/mol) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .
Advanced: What analytical approaches resolve stereochemical ambiguities?
Methodological Answer:
- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral derivatives .
- NOESY NMR : Identifies spatial proximity of substituents (e.g., isopropyl C2 to pyrimidine H6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
